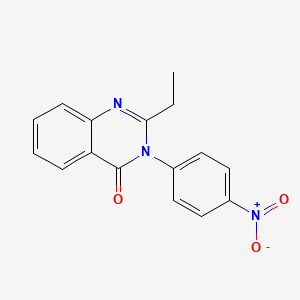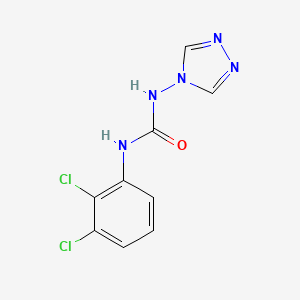![molecular formula C17H16ClFN2O2 B5694634 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as MLN2238, is a small molecule inhibitor of the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. MLN2238 has shown promising results in preclinical studies as an anticancer agent, and is currently being evaluated in clinical trials for the treatment of multiple myeloma and other types of cancer.
作用機序
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide exerts its anticancer effects by inhibiting the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. The proteasome plays a critical role in regulating cellular processes such as cell cycle progression, DNA repair, and apoptosis. By inhibiting the proteasome, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. The drug has been shown to induce the accumulation of ubiquitinated proteins, which are substrates of the proteasome, leading to the activation of the unfolded protein response and endoplasmic reticulum stress pathways. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
実験室実験の利点と制限
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also some limitations to the use of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide in lab experiments. The drug has limited solubility in aqueous solutions, which can make it difficult to administer to cells in culture. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide is also highly cytotoxic, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of research is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide, which can help to personalize treatment for cancer patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide in different types of cancer.
合成法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide involves several steps, beginning with the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2-fluorobenzoyl chloride to form N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or toluene. The crude product is then purified by column chromatography to obtain the final product with high purity and yield.
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity against a wide range of cancer cell lines and xenograft models. The drug has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and survival of cancer stem cells. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and dexamethasone.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-12(5-6-16(14)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNGILJPIROIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)


![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)

